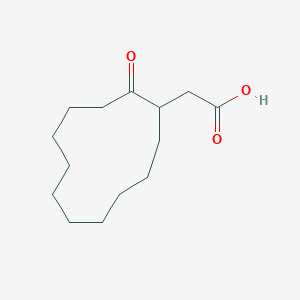

Cyclododecaneaceticacid, 2-oxo-

Description

Cyclododecaneacetic acid, 2-oxo- is a cyclic organic compound characterized by a 12-membered cyclododecane ring substituted with an acetic acid group bearing a ketone (oxo) functional group at the second carbon. For example, 2-oxo acids like 2-oxoglutarate (2OG) and 2-oxoadipate are critical intermediates in cellular metabolism, serving as substrates for dehydrogenase complexes such as OGDHC (2-oxoglutarate dehydrogenase complex) and OADHC (2-oxoadipate dehydrogenase complex) .

Properties

CAS No. |

16215-59-1 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

2-(2-oxocyclododecyl)acetic acid |

InChI |

InChI=1S/C14H24O3/c15-13-10-8-6-4-2-1-3-5-7-9-12(13)11-14(16)17/h12H,1-11H2,(H,16,17) |

InChI Key |

NTJNUZBUTFPMAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyclododecaneacetic acid, 2-oxo- with structurally analogous 2-oxo acids and derivatives:

Key Observations :

- Ring Size and Substituents : Cyclododecaneacetic acid, 2-oxo- features a larger 12-membered ring compared to cyclohexane-based analogs (e.g., 2-dioxocyclohexaneacetic acid), which may influence solubility and steric interactions in enzymatic binding .

- Functional Groups: The presence of both a 2-oxo group and a carboxylic acid moiety is common across these compounds, enabling chelation with metal ions or participation in decarboxylation reactions. The amino group in 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid introduces additional hydrogen-bonding capacity, enhancing its utility in protein studies .

Biochemical and Enzymatic Interactions

2-Oxo acids are known modulators of oxygenases and dehydrogenases. For instance:

- 2-Oxoglutarate (2OG) : Serves as a co-substrate for human 2OG oxygenases, such as FIH (Factor Inhibiting HIF) and AspH (aspartate/asparagine-β-hydroxylase). Derivatives of 2OG can selectively enhance or inhibit these enzymes, suggesting that Cyclododecaneacetic acid, 2-oxo- may similarly interact with metabolic pathways .

- 2-Oxoadipate : Processed by OADHC in lysine metabolism, highlighting the role of 2-oxo acids in mitochondrial energy cycles .

Comparative Enzyme Modulation :

- Glyoxylic acid, despite its simplicity, is less effective in oxygenase regulation compared to larger 2-oxo acids like 2OG, emphasizing the importance of carbon chain length and substituent groups .

- Cyclododecaneacetic acid, 2-oxo-’s bulky ring structure may limit its compatibility with active sites of smaller enzymes, though it could exhibit unique selectivity in macromolecular systems.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-oxo-cyclododecaneacetic acid, and how can impurities be minimized during purification?

- Methodological Answer : Synthesis typically involves cyclododecane derivatives modified via ketonization or oxidation to introduce the 2-oxo group, followed by acetic acid side-chain attachment. For example, analogous 2-oxo compounds (e.g., glyoxylic acid derivatives) are synthesized using controlled oxidation of α-hydroxy acids or enzymatic decarboxylation of α-keto acids . Purification often employs recrystallization in non-polar solvents (e.g., dichloromethane or hexane) to remove unreacted starting materials, with monitoring via thin-layer chromatography (TLC) or HPLC for purity validation. Impurities such as residual cyclododecane can be minimized using vacuum distillation or silica-gel column chromatography .

Q. Which spectroscopic techniques are optimal for characterizing the structural and functional groups of 2-oxo-cyclododecaneacetic acid?

- Methodological Answer :

- NMR : H and C NMR identify the cyclododecane ring, ketone (2-oxo), and acetic acid moieties. Chemical shifts for the ketone group typically appear at ~200–220 ppm in C NMR .

- IR Spectroscopy : Strong absorption bands for the carbonyl (C=O) groups (ketone: ~1700–1750 cm; carboxylic acid: ~2500–3300 cm broad stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. What safety protocols are critical for handling and storing 2-oxo-cyclododecaneacetic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Avoid long-term storage due to potential degradation into hazardous byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent environmental release due to aquatic toxicity .

Advanced Research Questions

Q. How does 2-oxo-cyclododecaneacetic acid interact with 2-oxo acid decarboxylases, and what mechanistic insights can be derived?

- Methodological Answer : The compound may act as a substrate for decarboxylases like ARO10 or PDC1, which catalyze the conversion of α-keto acids to aldehydes. Experimental design should include:

- Enzyme Assays : Monitor CO release using manometric methods or isotopic labeling (e.g., C-labeled substrates) .

- Kinetic Studies : Measure and to compare catalytic efficiency with other 2-oxo acids (e.g., pyruvate or indole-3-pyruvate).

- Structural Analysis : X-ray crystallography or cryo-EM of enzyme-substrate complexes reveals binding interactions at the active site .

Q. What computational strategies can predict the reactivity and stability of 2-oxo-cyclododecaneacetic acid under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess tautomerization between keto and enol forms, which influence reactivity.

- MD Simulations : Model degradation pathways (e.g., hydrolysis or oxidation) under acidic/alkaline conditions using software like Gaussian or GROMACS .

- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid group’s acidity (~2.5–3.5), guiding buffer selection for stability studies .

Q. How do environmental factors (e.g., UV exposure, microbial activity) influence the degradation pathways of 2-oxo-cyclododecaneacetic acid?

- Methodological Answer :

- Photodegradation : Expose the compound to UV-Vis light (250–400 nm) and analyze products via LC-MS. Cyclododecane derivatives often undergo ring-opening or oxidation .

- Biodegradation : Use soil or aquatic microbial consortia in batch reactors. Monitor metabolic intermediates (e.g., dicarboxylic acids) via GC-MS or H NMR .

- Ecotoxicity Testing : Follow OECD guidelines (e.g., Test No. 201) to assess effects on Daphnia magna or algae, given its potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.